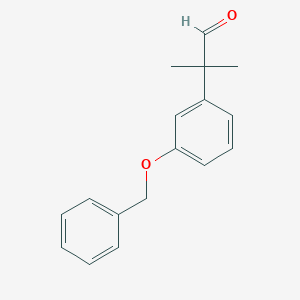
2-(3-(Benzyloxy)phenyl)-2-methylpropanal
Overview
Description
The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” is likely an organic compound containing a benzyl ether group and an aldehyde group. The benzyl ether group consists of a phenyl ring (benzene ring) attached to an oxygen atom, which is in turn attached to a methyl group. The aldehyde group consists of a carbonyl group (a carbon double-bonded to an oxygen) with a hydrogen atom attached to the carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a condensation reaction involving a suitable benzyl alcohol and a 2-methylpropanal .Molecular Structure Analysis
The molecular structure would likely show the benzyl ether group and the aldehyde group attached to the second carbon in the propane chain .Chemical Reactions Analysis
The compound could potentially undergo a variety of organic reactions. The aldehyde group is often reactive and can undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .Scientific Research Applications
EGFR-TK Inhibition for Cancer Treatment
The compound “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” may have potential applications as an inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is a target for cancer therapy. Similar compounds have been designed and synthesized to act as EGFR-TK inhibitors and have shown in vitro antiproliferative activity against various human cancer cell lines .
Anticancer Activity in Drug Design
Derivatives of compounds with a benzyloxyphenyl group have been synthesized and evaluated for their anticancer activities, particularly as inhibitors of EGFR kinase. These derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer) .
Molecular Docking Studies
Molecular docking studies are crucial in drug design to predict the orientation of a compound when it binds to a target protein. Compounds similar to “2-(3-(Benzyloxy)phenyl)-2-methylpropanal” have been used in molecular docking studies to design new series of oxadiazole and pyrazoline derivatives as promising EGFR-TK inhibitors .
Synthesis of Boronic Acid Derivatives
The benzyloxyphenyl group is also significant in the synthesis of boronic acid derivatives, which are valuable intermediates in organic synthesis and drug discovery. These derivatives can be used in various chemical reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic molecules .
Research and Production Support Services
Compounds with a benzyloxyphenyl moiety are part of a broader range of products offered by scientific companies to support research, production, healthcare, and science education markets. They provide essential materials for various scientific applications .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one being an organoboron compound and the other a halide or a pseudohalide .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels, such as the conversion of electron-withdrawing functions into electron-donating amino and alkyl groups .
Action Environment
The action, efficacy, and stability of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of similar compounds . Additionally, the presence of certain catalysts can also affect the reaction .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular field (like medicine or materials science), future research might focus on improving its synthesis, studying its properties in more detail, or exploring new applications .
properties
IUPAC Name |
2-methyl-2-(3-phenylmethoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCKKPJQXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600640 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)-2-methylpropanal | |
CAS RN |
70120-09-1 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



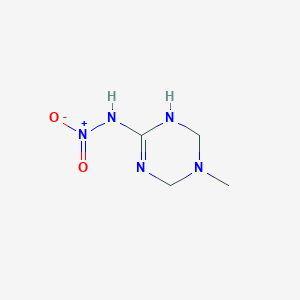

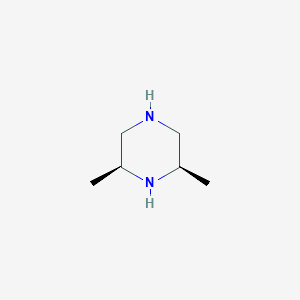


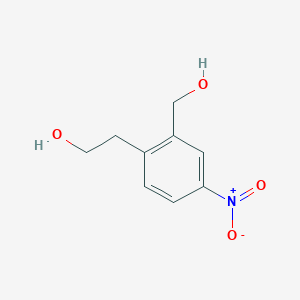
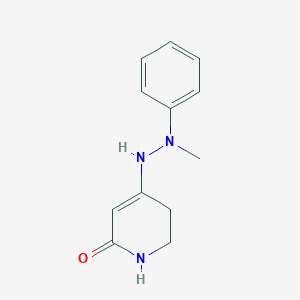
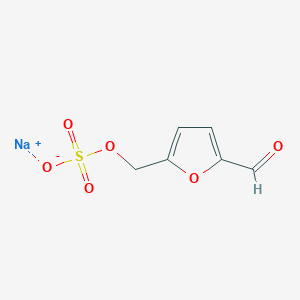

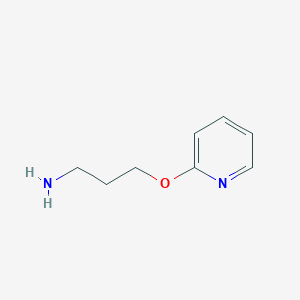

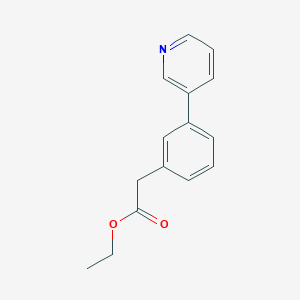
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)